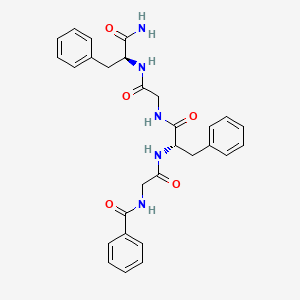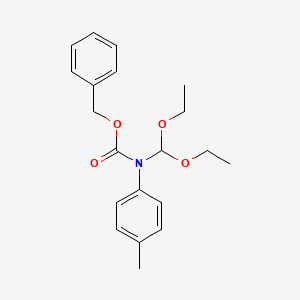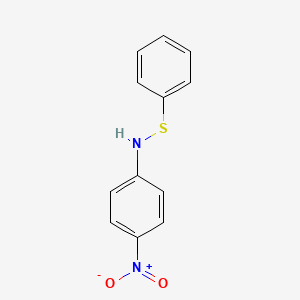
1-Chloro-3-methyl-2,3-dihydro-1H-1lambda~5~-phosphol-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-3-methyl-2,3-dihydro-1H-1lambda~5~-phosphol-1-one is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a chlorine atom, a methyl group, and a cyclic structure
准备方法
The synthesis of 1-Chloro-3-methyl-2,3-dihydro-1H-1lambda~5~-phosphol-1-one typically involves the reaction of phosphorus trichloride with a suitable precursor under controlled conditions. One common method involves the use of a methyl-substituted cyclohexanone as the starting material, which undergoes chlorination and subsequent cyclization to form the desired compound. Industrial production methods may involve large-scale chlorination reactions using specialized equipment to ensure safety and efficiency.
化学反应分析
1-Chloro-3-methyl-2,3-dihydro-1H-1lambda~5~-phosphol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other phosphorus-containing compounds.
Reduction: Reduction reactions can convert the compound into phosphines or other reduced phosphorus species.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, to form a variety of derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or methanol. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-Chloro-3-methyl-2,3-dihydro-1H-1lambda~5~-phosphol-1-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
作用机制
The mechanism of action of 1-Chloro-3-methyl-2,3-dihydro-1H-1lambda~5~-phosphol-1-one involves its interaction with molecular targets through its phosphorus atom. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. Pathways involved in its action include the inhibition of enzymes and disruption of cellular processes, depending on the specific derivative and application.
相似化合物的比较
1-Chloro-3-methyl-2,3-dihydro-1H-1lambda~5~-phosphol-1-one can be compared with other organophosphorus compounds, such as:
Phosphine oxides: These compounds have similar phosphorus-oxygen bonds but differ in their oxidation state and reactivity.
Phosphonates: These compounds contain phosphorus-carbon bonds and are used in different applications, such as herbicides and flame retardants.
Phosphines: These compounds have phosphorus-hydrogen bonds and are commonly used as ligands in catalysis. The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for specialized applications in research and industry.
属性
CAS 编号 |
63525-57-5 |
|---|---|
分子式 |
C5H8ClOP |
分子量 |
150.54 g/mol |
IUPAC 名称 |
1-chloro-3-methyl-2,3-dihydro-1λ5-phosphole 1-oxide |
InChI |
InChI=1S/C5H8ClOP/c1-5-2-3-8(6,7)4-5/h2-3,5H,4H2,1H3 |
InChI 键 |
LEXFWACSKCKBHN-UHFFFAOYSA-N |
规范 SMILES |
CC1CP(=O)(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Tricyclo[3.1.1.0~3,6~]heptane-6-carbonyl chloride](/img/structure/B14497280.png)







![5-[2-(5-Methylfuran-2-yl)ethenyl]furan-2-carbaldehyde](/img/structure/B14497314.png)


![1-(1-Fluoroethenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane](/img/structure/B14497348.png)
